Product packaging for HematoporphyrinIXdisodiumsalt(Cat. No.:)

HematoporphyrinIXdisodiumsalt

Cat. No.: B13039029
M. Wt: 642.7 g/mol
InChI Key: BFPKGLJYCUYIHO-UHFFFAOYSA-L
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Description

HematoporphyrinIXdisodiumsalt is a useful research compound. Its molecular formula is C34H36N4Na2O6 and its molecular weight is 642.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4Na2O6 B13039029 HematoporphyrinIXdisodiumsalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36N4Na2O6

Molecular Weight

642.7 g/mol

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2

InChI Key

BFPKGLJYCUYIHO-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+]

Origin of Product

United States

Historical Context and Significance of Porphyrins in Scientific Inquiry

Porphyrins, a class of deeply colored, aromatic heterocyclic macrocycles, have been fundamental to scientific understanding across chemistry, biology, and medicine. wikipedia.org Their name, derived from the Greek word for purple, reflects their vibrant colors which led to their initial discovery. wikipedia.org The scientific journey of porphyrins began in 1841 when hematoporphyrin (B191378) was first isolated from dried blood by removing iron, marking the birth of the first photosensitizer. nih.gov This initial discovery paved the way for recognizing the central role of porphyrin structures in vital biological processes. numberanalytics.com

Porphyrins are characterized by a unique macrocyclic structure of four pyrrole (B145914) rings linked by methene bridges, a framework that allows them to chelate metal ions. physicalrules.comebsco.com This metal-binding capability is crucial to their biological function. physicalrules.com Two of the most vital porphyrin complexes are heme, an iron-containing porphyrin in hemoglobin responsible for oxygen transport in mammals, and chlorophyll, a magnesium-containing porphyrin essential for photosynthesis in plants. ebsco.com The elucidation of the structures of these molecules in the mid-20th century highlighted the profound significance of porphyrins in biological systems. numberanalytics.com

Early research milestones include the description of hematoporphyrin's fluorescence spectrum in 1867 and its formal naming in 1871 by Felix Hoppe-Seyler. nih.govporphyriafoundation.org The study of porphyrins also led to the understanding of "inborn errors of metabolism," such as the porphyrias, diseases resulting from dysregulation in the heme biosynthetic pathway. physicalrules.com Beyond biology, the discovery of porphyrins in petroleum helped establish the biological origins of fossil fuels. wikipedia.org The inherent photosensitive nature of porphyrins, first noted with the discovery of phototoxicity in the late 19th century, set the stage for their therapeutic applications. nih.govnih.gov

Evolution of Hematoporphyrin Ix Disodium Salt Research Trajectories

The research trajectory of Hematoporphyrin (B191378) IX and its derivatives is intrinsically linked to the development of photodynamic therapy (PDT). Following the initial isolation of hematoporphyrin, its photobiological properties were first studied in mice in 1911. nih.gov A pivotal moment came in 1924 when Policard observed the characteristic red fluorescence of hematoporphyrin in rat sarcomas under UV light, suggesting its potential for tumor visualization. nih.govmdpi.com

In the 1940s, studies confirmed that exogenously administered hematoporphyrin selectively accumulates in neoplastic tissues, lymph nodes, and metastases, enhancing its diagnostic potential. mdpi.comsemanticscholar.org This selective accumulation is partly attributed to the Enhanced Permeability and Retention (EPR) effect in tumor vasculature. patsnap.com

A significant evolution in research occurred with the development of Hematoporphyrin Derivative (HpD). wikipedia.org In the 1960s, researchers at the Mayo Clinic created HpD by treating hematoporphyrin with an acetic-sulfuric acid mixture. nih.govnih.gov This derivative, a complex mixture of porphyrin monomers, dimers, and oligomers, showed enhanced tumor localization and photosensitizing efficacy compared to crude hematoporphyrin. semanticscholar.orgnih.gov HpD became the first-generation photosensitizer used in clinical PDT trials, showing effectiveness against various carcinomas. nih.gov The first application of HpD in PDT was reported in 1966 for treating a recurrent breast tumor. mdpi.com

Further purification of HpD led to the development of Photofrin®, which gained regulatory approval in several countries for treating various cancers starting in the 1990s. nih.gov However, the chemical complexity and prolonged skin photosensitivity associated with first-generation photosensitizers spurred research into new agents. nih.govmdpi.com This led to the development of second-generation photosensitizers, often based on the porphyrin structure, with improved chemical purity, better light absorption properties, and enhanced tissue selectivity. nih.gov The total synthesis of Protoporphyrin IX and its disodium (B8443419) salt has been achieved through novel methods, avoiding animal-derived starting materials and allowing for large-scale production. chimia.ch

Molecular Interactions and Biochemical Pathways of Hematoporphyrin Ix Disodium Salt

Interactions with Biomolecules

Hematoporphyrin (B191378) IX disodium (B8443419) salt interacts with a range of biomolecules, which is fundamental to its biological effects. These interactions are often dictated by the physicochemical properties of the porphyrin, including its hydrophobicity, charge, and ability to participate in π-π stacking.

Binding to Heme-Binding Proteins

Hematoporphyrin IX and its derivatives are known to interact with heme-binding proteins such as hemoglobin and myoglobin. nih.gov The binding of these porphyrins can induce conformational changes in the proteins and lead to the release of heme-bound oxygen from oxyproteins. nih.govresearchgate.net The state of aggregation of the porphyrin influences the extent and nature of these interactions. nih.gov Furthermore, the complexation of porphyrins with these proteins can enhance their peroxidase activities. nih.govresearchgate.net

Human serum albumin (HSA) and bovine serum albumin (BSA) are crucial transport proteins for hematoporphyrin in the bloodstream. core.ac.uktermedia.pl Spectroscopic studies have been employed to investigate the binding of hematoporphyrin to these albumins. core.ac.uk The binding to albumin not only facilitates its transport but also protects the porphyrin from oxidation and reduces its toxicity. termedia.pl Fluorescence quenching techniques have identified binding sites for hematoporphyrin within the tertiary structure of HSA, specifically in subdomain IIA, with possible interactions also occurring in subdomain I. core.ac.uk The binding involves both tryptophanyl and tyrosyl residues and is associated with a decrease in the polarity of the binding sites, suggesting the formation of hydrogen bonds. core.ac.uk

ParameterHematoporphyrin-HSAHematoporphyrin-BSAReference
Binding Site Location Subdomain IIA, possible interaction in Subdomain IInteraction near Trp135 core.ac.uk
Interacting Residues Tryptophanyl and TyrosylTryptophanyl and Tyrosyl core.ac.uk
Effect of Binding Decreased polarity of binding siteDecreased polarity of binding site core.ac.uk

Modulation of Ribonuclease P Reaction and Interaction with tRNA

Ribonuclease P (RNase P) is an essential enzyme responsible for the maturation of the 5' end of precursor transfer RNAs (pre-tRNAs). nih.govmdpi.com It exists in various forms across different domains of life, including ribonucleoprotein complexes and protein-only enzymes. nih.govnih.gov The catalytic activity of RNase P involves the hydrolysis of a phosphodiester bond in pre-tRNA, a process that is dependent on divalent metal ions like Mg2+. nih.govebi.ac.uk While direct studies on the modulation of Ribonuclease P by Hematoporphyrin IX disodium salt are not extensively detailed in the provided results, the interaction of porphyrins with RNA and proteins is a known phenomenon. mdpi.com Porphyrins can interact with nucleic acids, including tRNA, through various modes, which could potentially influence the recognition and processing of pre-tRNA by RNase P. mdpi.com The structure of the tRNA, particularly the T- and D-loops, is crucial for its interaction with the RNase P RNA subunit. mdpi.com Any alteration of the tRNA conformation by porphyrin binding could theoretically affect the efficiency of RNase P cleavage.

Nucleic Acid Interactions (e.g., DNA Binding, DNA Adduct Formation, DNA Repair Mechanisms)

Hematoporphyrin IX and its derivatives can interact with nucleic acids, although its binding to DNA is generally considered to be non-intercalative. mdpi.comnih.gov Upon photoactivation, hematoporphyrin can induce damage to DNA. nih.gov Studies have shown that the photodynamic reaction of hematoporphyrin can cause significant changes in the thermal stability of isolated DNA and induce single-strand breaks in supercoiled plasmid DNA. nih.gov

However, the DNA-damaging capability of hematoporphyrin within a cellular context appears to be limited. nih.gov Even after irradiation of cells loaded with hematoporphyrin, studies have failed to detect significant single-strand breaks in nuclear DNA using methods like alkaline agarose (B213101) gel electrophoresis and the comet assay. nih.gov This suggests that while photoactivated hematoporphyrin can damage isolated DNA, its access to or ability to damage nuclear DNA in intact cells may be restricted. nih.gov

Palladium(III) complexes of hematoporphyrin IX have been synthesized and studied for their interaction with DNA. mdpi.com These complexes have been shown to form DNA adducts, though less efficiently than cisplatin. mdpi.com The DNA lesions induced by these palladium complexes are also less efficiently recognized and repaired by the Nucleotide Excision Repair (NER) system compared to cisplatin-induced adducts. mdpi.com This indicates a different pharmacological profile and mechanism of action for these metalloporphyrin complexes compared to traditional platinum-based drugs. mdpi.comresearchgate.net

Interaction TypeObservationExperimental ContextReference
DNA Binding Non-intercalativeGeneral studies on porphyrin-DNA interactions mdpi.comnih.gov
DNA Damage (in vitro) Induces single-strand breaks in isolated plasmid DNA upon photoactivationIsolated T7 DNA and Bluescript plasmid nih.gov
DNA Damage (in situ) No significant single-strand breaks detected in nuclear DNAHeLa cells nih.gov
DNA Adduct Formation Pd(III)-hematoporphyrin complexes form adductsCell-free system with a 40-base DNA fragment mdpi.com
DNA Repair Lesions from Pd(III)-hematoporphyrin are poorly repaired by NERpBS plasmids mdpi.com

Interaction with Carbonic Anhydrase Enzymes

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov Certain CA isoforms, such as CA IX, are overexpressed in tumors and are associated with tumor hypoxia and acidification of the extracellular environment. nih.govacs.org Porphyrins, including derivatives of hematoporphyrin, have been investigated for their interaction with carbonic anhydrases. acs.org Sulfonamide-functionalized porphyrins have shown binding affinity for cancer-related CA IX and CA XII. acs.org This interaction is of interest for developing targeted therapies, as CA IX is a marker for tumor hypoxia. acs.org The catalytic activity of CA IX has been shown to be crucial for its role in promoting cell migration, and it physically interacts with bicarbonate transporters. nih.gov

Porphyrin Aggregation and Solution Behavior

The behavior of Hematoporphyrin IX disodium salt in aqueous solutions is characterized by complex aggregation processes, which are influenced by factors such as concentration, pH, and ionic strength. unipi.itnih.gov

Monomer-Dimer-Aggregate Conversion Dynamics

In aqueous solutions, hematoporphyrin IX exists in an equilibrium between monomers, dimers, and higher-order aggregates. nih.govspiedigitallibrary.org At very low concentrations (below 4 µM), the aggregation is likely limited to the formation of dimers. nih.gov As the concentration increases, there is a sharp transition to the formation of larger aggregates. nih.gov This aggregation is driven by π-π stacking interactions between the porphyrin macrocycles. unipi.it

The pH of the solution plays a significant role in the aggregation state. Generally, protoporphyrin IX, a closely related porphyrin, exists as a monomer at very low pH (0-3), as a dimer at high pH (>8), and as higher aggregates in the intermediate pH range (3-7). unipi.it The addition of salt can also influence the aggregation process. unipi.it The monomeric form of hematoporphyrin is considered to be the most photoactive species, while dimers and aggregates often exhibit reduced photodynamic efficiency. spiedigitallibrary.org For instance, the quantum yield of singlet oxygen production for the hematoporphyrin monomer is significantly higher than that of the dimer. spiedigitallibrary.org

ConditionPredominant SpeciesReference
Low Concentration (< 4 µM) Dimer nih.gov
High Concentration (> 4 µM) Large aggregates nih.gov
Low pH (0-3) Monomer unipi.it
High pH (> 8) Dimer unipi.it
Intermediate pH (3-7) Higher aggregates unipi.it

Influence of pH and Complexing Agents (e.g., Poly(N-vinylpyrrolidone)) on Aggregation

The aggregation state of Hematoporphyrin IX and structurally related porphyrins in aqueous solutions is highly sensitive to the hydrogen ion concentration (pH). This behavior is primarily governed by the protonation state of the propionic acid side chains and the central imino nitrogens of the porphyrin macrocycle.

In aqueous environments, the association behavior of porphyrins like Protoporphyrin IX, a close structural analog of Hematoporphyrin IX, has been extensively studied to understand these pH-dependent transitions. oup.comresearchgate.netunipi.it At a low pH (acidic conditions), the porphyrin molecule is typically protonated, leading to electrostatic repulsion that favors the existence of monomeric species. oup.comunipi.it As the pH increases towards neutral, the carboxylic acid groups become deprotonated, reducing solubility and promoting π-π stacking and hydrophobic interactions, which lead to the formation of large, undefined aggregates. oup.comunipi.itnih.gov In strongly basic solutions, the molecule is fully deprotonated, and the resulting electrostatic repulsion limits aggregation, often favoring the formation of dimers. oup.comresearchgate.netunipi.it

Specifically for Hematoporphyrin IX, aggregation in water is reported to be particularly severe near pH 4. nih.gov Spectroscopic studies have identified several species depending on the pH, including dicationic forms at low pH, a monocation, and a free base form that exists from pH 3.5 up to 13. nih.gov

The table below summarizes the general findings on the pH-dependent aggregation of porphyrins in aqueous solutions, primarily based on studies of Protoporphyrin IX.

pH RangeConditionPredominant SpeciesSpectroscopic Characteristics
< 3AcidicMonomer (Diacid form)Sharp and intense Soret band. unipi.it
3 - 7Near-NeutralHigher-order AggregatesBroad or split Soret band with reduced intensity. unipi.itnih.gov
> 8BasicDimerSharp Soret band, distinct from the monomer. oup.comunipi.it

Complexing agents, such as polymers and surfactants, can significantly modify this aggregation behavior. Poly(N-vinylpyrrolidone) (PVP), a water-soluble polymer, has been shown to suppress the dimerization and aggregation of porphyrins. oup.comresearchgate.net The proposed mechanism involves the hydrophobic regions of the porphyrin molecule binding within the random coil chain of the PVP polymer. oup.com This interaction effectively shields the porphyrin molecules from each other, preventing the self-association that leads to aggregates. oup.com The effect of PVP is particularly notable in neutral and basic solutions where aggregation and dimerization are most prevalent. oup.com Similarly, in the presence of the surfactant Sodium Dodecyl Sulfate (SDS), the aggregation of Hematoporphyrin IX is observed to be much less severe compared to its behavior in pure water. nih.gov

The table below illustrates the observed effects of Poly(N-vinylpyrrolidone) on the aggregation state of Protoporphyrin IX at different pH values.

pHPorphyrin State (in Water)Porphyrin State (in aqueous PVP solution)
Acidic (e.g., pH 1.0)MonomerMonomer
Neutral (e.g., pH 4.8)AggregateReduced aggregation, presence of monomers. oup.com
Basic (e.g., pH 12)DimerSuppression of dimerization, favoring monomers. oup.com

Redox Chemistry and Photooxidation Reactions

Hematoporphyrin IX and other porphyrins are potent photosensitizers, meaning they can absorb light energy and mediate chemical reactions, particularly oxidation. scielo.brbiomedres.us This activity is central to their function in various biochemical contexts. Upon absorption of light of a suitable wavelength, the porphyrin is promoted from its ground state to an electronically excited singlet state, which can then convert to a longer-lived excited triplet state. biomedres.usresearchgate.net This triplet state sensitizer (B1316253) is the primary initiator of subsequent redox reactions, which can proceed through two main mechanisms, known as Type I and Type II reactions. scielo.br

Type I reactions involve direct interaction between the excited triplet-state porphyrin and a substrate molecule. This can occur via electron or hydrogen atom transfer, resulting in the formation of radicals (e.g., substrate radicals and a porphyrin radical anion or semireduced porphyrin). scielo.br These highly reactive radical species can then react further, often with molecular oxygen, to produce oxidized products.

Type II reactions involve the transfer of energy from the excited triplet-state porphyrin directly to ground-state molecular oxygen (³O₂). This process generates singlet oxygen (¹O₂), a highly reactive and cytotoxic electrophilic species. scielo.brbiomedres.us Singlet oxygen can then oxidize a wide variety of biological molecules, including lipids, nucleic acids, and proteins. scielo.brnih.gov

Reaction TypeInitiating StepKey Reactive Species GeneratedPrimary Targets
Type I Electron/Hydrogen transfer from substrate to excited porphyrin. scielo.brSubstrate radicals, porphyrin radicals. scielo.brProtein residues, other biomolecules.
Type II Energy transfer from excited porphyrin to molecular oxygen (³O₂). scielo.brSinglet oxygen (¹O₂). biomedres.usUnsaturated fatty acids, cholesterol, specific amino acids.

The targets of these photooxidation reactions are diverse. In proteins, amino acid residues such as histidine, tryptophan, tyrosine, methionine, and cysteine (sulfhydryl groups) are particularly susceptible to oxidation. scielo.br The photooxidation of these residues can lead to covalent cross-linking and protein aggregation, ultimately impairing or destroying protein function. scielo.brnih.gov

Beyond its role in photosensitization, the redox chemistry of the porphyrin system can also be centered on the macrocycle itself or a coordinated metal ion. For example, studies on metalloporphyrins have shown that one-electron reduction can be metal-centered (e.g., reduction of Au(III) to Au(II)) rather than forming a porphyrin π radical anion, demonstrating the versatility of the porphyrin scaffold in mediating redox processes. rsc.org Furthermore, porphyrins have been utilized as photoredox catalysts in organic synthesis, capable of participating in both oxidative and reductive quenching cycles to facilitate a range of chemical transformations. beilstein-journals.org

Preclinical Research Applications and Methodological Advancements of Hematoporphyrin Ix Disodium Salt

In Vitro Cytotoxicity and Antineoplastic Activity in Cell Lines

The cytotoxic effects of Hematoporphyrin (B191378) IX and its derivatives have been investigated in numerous cancer cell lines, demonstrating a broad spectrum of antineoplastic activity. The efficacy is often dependent on the specific cell type, the concentration of the sensitizer (B1316253), and the parameters of light or ultrasound activation.

Evaluation in Glioma Cell Lines (e.g., U87, RG2)

Malignant gliomas, known for their aggressive nature, have been a key area of investigation for hematoporphyrin-based therapies. In studies involving the human glioblastoma cell line U87, photodynamic therapy utilizing hematoporphyrin has been shown to significantly reduce cell viability in a concentration-dependent manner. spandidos-publications.com Research indicated that the half-maximal inhibitory concentration (IC50) of hematoporphyrin in U87 cells was approximately 85 nM when activated with red light. spandidos-publications.com This cytotoxic effect is largely attributed to the induction of apoptosis. spandidos-publications.com Flow cytometry analysis revealed a substantial increase in both early and late-stage apoptotic cells following PDT treatment. spandidos-publications.com Specifically, the late apoptotic population in treated U87 cells increased to 26.35% compared to just 0.44% in control groups. spandidos-publications.com Furthermore, studies using Photofrin®, a hematoporphyrin derivative, have demonstrated that PDT can inhibit the migration and invasiveness of U87 cells in a dose-dependent fashion. nih.govkoreascience.kr Even sub-cytotoxic doses of PDT have been found to significantly impede cell migration. koreascience.kr

Cell LineCompoundTherapeutic ModalityKey FindingsReference
U87HematoporphyrinPhotodynamic Therapy (PDT)IC50 of ~85 nM with red light activation. spandidos-publications.com
U87HematoporphyrinPhotodynamic Therapy (PDT)Induced apoptosis, with a significant increase in late apoptotic cells (26.35% vs. 0.44% control). spandidos-publications.com
U87Photofrin® (HpD)Photodynamic Therapy (PDT)Dose-dependent inhibition of cell migration and invasion. nih.govkoreascience.kr

Studies in Bladder Carcinoma Cell Lines (e.g., HT1376, AY27)

The utility of hematoporphyrin derivatives has also been explored in bladder cancer models. Research on the rat transitional cell carcinoma line AY27 showed that these cells were more susceptible to the toxic effects of Hematoporphyrin Derivative (HPD) based PDT compared to normal rat bladder epithelial cells (RBL-01). nih.gov The cytotoxicity was found to increase with higher concentrations of HPD. nih.gov Morphological studies revealed that mitochondrial damage was the initial sign of cell injury following PDT, occurring immediately in AY27 cells. nih.gov This damage progression was more rapid and extensive in the cancerous AY27 cells than in the normal RBL-01 cells. nih.gov While specific data for the HT1376 human bladder carcinoma cell line using Hematoporphyrin IX disodium (B8443419) salt is limited, studies with other novel porphyrin derivatives have shown significant photodynamic activity, reducing HT-1376 cell viability. mdpi.commdpi.com

Cell LineCompoundTherapeutic ModalityKey FindingsReference
AY27Hematoporphyrin Derivative (HPD)Photodynamic Therapy (PDT)Increased cytotoxicity with higher HPD concentrations. More susceptible than normal bladder cells. nih.gov
AY27Hematoporphyrin Derivative (HPD)Photodynamic Therapy (PDT)Immediate mitochondrial damage observed post-treatment. nih.gov

Assessment in Leukemia Cell Lines (e.g., U937)

In the context of hematological malignancies, the human leukemia cell line U937 has been a valuable model for studying the effects of hematoporphyrin-related compounds in sonodynamic therapy (SDT). Treatment of U937 cells with Hematoporphyrin monomethyl ether (HMME), a derivative of hematoporphyrin, in combination with ultrasound irradiation resulted in a significant loss of cell viability. nih.gov An MTT assay showed a 45.4% decrease in cell viability, with a survival rate of 55.6% at four hours post-SDT. nih.govnih.gov This effect was significantly greater than that observed with HMME or ultrasound alone. nih.gov The primary mechanism of cell death was identified as apoptosis, with flow cytometry showing a marked increase in both early and late-stage apoptotic cells. nih.govnih.gov Studies involving Protoporphyrin IX (PpIX), another related photosensitizer, also demonstrated significant sonodynamic cytotoxicity in U937 cells, which was linked to the generation of intracellular reactive oxygen species (ROS) and mitochondrial damage. nih.gov

Cell LineCompoundTherapeutic ModalityKey FindingsReference
U937Hematoporphyrin monomethyl ether (HMME)Sonodynamic Therapy (SDT)Cell viability reduced to 55.6% (45.4% loss). nih.govnih.gov
U937Hematoporphyrin monomethyl ether (HMME)Sonodynamic Therapy (SDT)Significantly induced apoptosis. nih.govnih.gov
U937Protoporphyrin IX (PpIX)Sonodynamic Therapy (SDT)Significantly declined cell viability through ROS generation and mitochondrial damage. nih.gov

Investigation in Sarcoma Cell Lines

In vitro studies on Sarcoma 180 (S180) cells have demonstrated the efficacy of hematoporphyrin (Hp) as a sonosensitizer. nih.gov When S180 cells were exposed to ultrasound in the presence of Hp, a significant synergistic cytotoxic effect was observed. nih.gov While Hp alone showed no cell-damaging effect, its combination with ultrasound at sufficient intensity and duration led to substantial cell damage. nih.govbohrium.com For instance, at a concentration of 50 µg/ml of Hp, ultrasound treatment resulted in 99% damage to sarcoma cells. bohrium.com The mechanism of cell damage involves changes in cell ultrastructure, including membrane destruction, mitochondrial swelling, and chromatin condensation. nih.govnih.gov

Cell LineCompoundTherapeutic ModalityKey FindingsReference
Sarcoma 180 (S180)Hematoporphyrin (Hp)Sonodynamic Therapy (SDT)Synergistic cytotoxicity observed; Hp alone had no effect. nih.gov
Sarcoma 180 (S180)Hematoporphyrin (Hp)Sonodynamic Therapy (SDT)99% of cells damaged with 50 µg/ml Hp and ultrasound. bohrium.com
Sarcoma 180 (S180)Hematoporphyrin (Hp)Sonodynamic Therapy (SDT)Cell damage attributed to membrane destruction and mitochondrial swelling. nih.govnih.gov

Analysis in Breast Cancer Cell Lines

The antineoplastic activity of hematoporphyrin has also been evaluated in breast cancer cell lines. An in-vitro study indicated that Hematoporphyrin encapsulated in mesoporous silica (B1680970) nanoparticles decreased the viability and proliferation of MCF-7 breast cancer cells. tums.ac.ir While direct cytotoxicity data for Hematoporphyrin IX disodium salt is not extensively detailed in some reports, related studies with other porphyrin-based photosensitizers in combination with chemotherapy have shown significant reductions in cell viability in cell lines such as MDA-MB-231 and T47D. nih.gov For example, the combination of a porphyrin photosensitizer with low-dose doxorubicin (B1662922) significantly increased cytotoxicity, reducing cell viability to 28.55% in MDA-MB-231 cells and 37.12% in T47D cells under specific conditions. nih.gov

Screening in Other Human Tumor Cell Lines

The cytotoxic potential of hematoporphyrin derivatives has been screened against a variety of other human tumor cell lines. In human esophageal squamous cell carcinoma cells (KYSE-150), Hematoporphyrin Derivative (HpD)-mediated PDT was found to decrease cell viability in a dose-dependent manner. nih.gov At an HpD concentration of 2 mg/l and a light energy density of 5 J/cm², the mean survival rate of KYSE-150 cells was 52.77%. nih.gov In another study on human colon tumor cells (HT29), different porphyrins were evaluated, showing that their cytotoxic effects could be modulated by factors such as the presence of a central metal ion and light conditions. mdpi.comnih.gov

Cell LineCancer TypeCompoundTherapeutic ModalityKey FindingsReference
KYSE-150Esophageal Squamous Cell CarcinomaHematoporphyrin Derivative (HpD)Photodynamic Therapy (PDT)Dose-dependent decrease in cell viability; 52.77% survival at 2 mg/l HpD and 5 J/cm² light. nih.gov
HT29Colon CancerManganese porphyrinCytotoxicity AssayA significant decrease in cell viability was observed at a concentration of 1 μM. mdpi.comnih.gov

In Vivo Efficacy Studies in Animal Models

Hematoporphyrin IX and its derivatives have been extensively evaluated in preclinical rodent models for their efficacy in cancer treatment, primarily through photodynamic therapy (PDT) and sonodynamic therapy (SDT). These studies consistently demonstrate significant tumor growth inhibition and, in many cases, complete tumor regression.

In PDT, the photosensitizer accumulates in tumor tissue. biomedres.us Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS) that induce cell death through apoptosis and necrosis. medchemexpress.comijrr.com This process not only directly kills cancer cells but can also damage the tumor vasculature, further contributing to tumor destruction. medchemexpress.com Studies in rats with glioma have shown that intraperitoneal administration of Hematoporphyrin followed by red light irradiation leads to a rapid decrease in tumor size, with some tumors becoming non-palpable a few days after treatment. medchemexpress.com The therapeutic effect is attributed to both direct cytotoxic action on tumor cells and secondary effects on blood vessels. medchemexpress.com

Similarly, sonodynamic therapy utilizes ultrasound to activate a sonosensitizer, such as a porphyrin derivative, to produce cytotoxic effects. Research on mice with sarcoma 180 solid tumors using Protoporphyrin IX disodium salt, a related compound, showed a significant synergistic effect when combined with ultrasound. nih.gov This combination led to reduced tumor volume and increased average survival time for the animals, an effect not observed with the porphyrin or ultrasound alone. nih.gov Ultrastructural changes observed in the tumor cells included cell membrane destruction, mitochondrial swelling, and chromatin condensation. nih.gov

The combination of PDT with other treatments, such as hyperthermia, has also been explored. In a study on colon cancer in mice, combining Hematoporphyrin-based PDT with hyperthermia resulted in the most effective therapeutic outcomes against tumor growth. nih.gov Furthermore, some studies indicate that PDT can induce a durable anti-tumor immune response, enhancing the immunogenicity of tumor cells and helping to destroy any remaining cancer cells. nih.gov

Tumor Growth Inhibition in Rodent Models

CompoundAnimal ModelTumor TypeTherapyKey FindingsReference
HematoporphyrinRatGlioma (U87 cells)PDT (Red Light)Rapid decrease in tumor size; necrosis of tumor cells and blood vessels. Some tumors became non-palpable. medchemexpress.com
Protoporphyrin IX disodium saltMouse (ICR)Sarcoma 180SDTSignificant reduction in tumor volume and increased average survival time. nih.gov
Hematoporphyrin monomethyl etherMouse (BALB/c)Colon Cancer (CT-26 cells)PDT + HyperthermiaMost effective therapeutic effects against tumor growth compared to PDT or hyperthermia alone. nih.gov
Hematoporphyrin Derivative (BL-1)Mouse (Balb/c nude)Esophageal Carcinoma (Eca-109)PDTTumor weight gradually decreased in the PDT group over time, showing efficient antitumor efficacy. biomedres.us
HematoporphyrinMouseBreast AdenocarcinomaSono-photodynamic therapy (SPDT)Delayed tumor growth, with a maximum tumor growth inhibition ratio of 61.6%. researchgate.net

Hematoporphyrin IX and other porphyrins have demonstrated significant potential as photoactivatable insecticides. nih.gov These compounds, when ingested by insect larvae and subsequently exposed to light, generate ROS that cause lethal damage. researchgate.net This approach offers an alternative to conventional chemical insecticides. flvc.org

Studies on the Mediterranean fruit fly, Ceratitis capitata, have shown that when larvae are fed a bait containing micromolar amounts of Hematoporphyrin IX, the compound accumulates in tissues such as the midgut, Malpighian tubes, and adipose tissue. nih.gov Subsequent exposure to light mimicking the solar spectrum leads to a high mortality rate, which is dependent on the concentration of the porphyrin and the light dose. nih.gov Research has established a direct correlation between light-dependent mortality and the generation of ROS and lipid peroxidation in C. capitata larvae. conicet.gov.ar

Similar phototoxic effects have been observed in other dipteran pests. In Drosophila melanogaster, both Hematoporphyrin IX and Phloxine B have been shown to possess photoinsecticidal properties, affecting larval development. researchgate.net The mechanism involves the formation of ROS, which can trigger either antioxidant defenses or apoptotic cell death. researchgate.net

The larvicidal action of porphyrins extends to mosquito vectors. Hematoporphyrin has been identified as an effective photosensitizer against the larvae of Aedes aegypti. researchgate.net The photodynamic action is believed to occur in the midgut following ingestion of the photosensitizer. flvc.org One proposed mechanism for larval death is the photodynamic inactivation of the intestinal flora, which is crucial for the larva's survival. nih.gov This suggests that the lethal effect may be indirect, resulting from the destruction of essential gut microbes rather than direct damage to the larval tissues. nih.gov

Phototoxic Effects of Hematoporphyrin IX and Derivatives on Insect Larvae

Insect SpeciesCompoundKey FindingsReference
Ceratitis capitata (Mediterranean fruit fly)Hematoporphyrin IXEfficient accumulation in midgut and other tissues. Light exposure caused high mortality (100% at 8 µmol/mL in bait). nih.gov
Drosophila melanogaster (Fruit fly)Hematoporphyrin IXDemonstrated photoinsecticidal properties affecting postembryonic development. researchgate.net
Mosquito larvae (Aedes aegypti)HematoporphyrinIdentified as an effective photosensitizer for inducing larval mortality upon light exposure. researchgate.net
Flesh fly (Parasarcophaga argyrostoma)Hematoporphyrin dihydrochlorideIngestion followed by light exposure triggered destruction of the midgut and inhibited defensive enzymes, leading to high mortality. flvc.orgresearchgate.net

Certain porphyrin compounds have been investigated for their ability to stimulate the recovery of hematopoietic systems in mice following sublethal doses of gamma-radiation. The hematopoietic system, responsible for the production of blood cells, is highly sensitive to radiation damage.

Studies have compared the effects of different porphyrin preparations on hematopoietic recovery. Research involving sub-lethally irradiated mice demonstrated that Photofrin, a complex mixture of porphyrin derivatives, significantly enhanced the recovery of spleen cellularity and spleen colony-forming units of granulocyte-macrophage progenitors (CFU-GM) when administered after irradiation. nih.gov It also increased bone marrow CFU-GM. nih.gov

In contrast, a non-metallic, monomeric fraction of Photofrin did not show the same stimulatory effects. nih.gov However, a non-photosensitizing metalloporphyrin, iron (III) hematoporphyrin chloride (FeHp), was found to have significant hematostimulatory activity. nih.gov When administered to mice following whole-body irradiation, FeHp significantly increased splenic CFU-GM and total splenocyte numbers. nih.gov These findings suggest that specific structural features of porphyrins, including the presence of a metal ion, may be crucial for their ability to augment the regeneration of hematopoietic tissue after radiation-induced damage. The precise mechanism behind this hematostimulatory effect remains to be fully elucidated. nih.gov

Targeting Strategies and Advanced Delivery System Development

The efficacy of porphyrin-based therapies is highly dependent on the efficient uptake of the photosensitizer by target cancer cells. fortunejournals.com Consequently, significant research has focused on the structural modification of the porphyrin skeleton to enhance cellular delivery, stability, and selectivity. nih.gov

Porphyrins primarily accumulate in cells through mechanisms like passive diffusion and binding to lipoproteins. fortunejournals.com Their intracellular localization includes mitochondria, lysosomes, and the endoplasmic reticulum. fortunejournals.com The chemical properties of the porphyrin's peripheral substituents play a critical role in its uptake and distribution. For instance, modifying the porphyrin core by replacing core nitrogen atoms with other heteroatoms, such as sulfur, can create derivatives that absorb light at longer wavelengths, allowing for deeper tissue penetration. nih.gov

The addition of charged groups significantly influences cellular interaction. The introduction of sulfonic acid groups results in anionic compounds that can be optimized for uptake and distribution. acs.org Studies have shown that placing two sulfonatoaryl substituents at specific positions (5- and 10-positions) on the porphyrin core can be optimal. acs.org Alternatively, replacing sulfonato groups with carboxylic acid groups yields porphyrins that can exist in both neutral and anionic states at physiological pH, potentially altering their uptake characteristics. acs.org Furthermore, conjugating porphyrins with hydrophilic molecules like sugars (glycosylation) has been shown to improve their photocytotoxic properties and cellular uptake in adenocarcinoma cells. nih.gov

To improve tumor selectivity and reduce off-target effects, Hematoporphyrin and other porphyrins can be conjugated to targeting vectors that specifically recognize and bind to receptors overexpressed on cancer cells. This strategy concentrates the photosensitizer at the tumor site, enhancing therapeutic precision.

One approach involves conjugation with antibodies. For example, Hematoporphyrin has been conjugated with an antibody against Vascular Endothelial Growth Factor (VEGF), a protein crucial for tumor angiogenesis. exp-oncology.com.ua In studies on mice with Lewis lung carcinoma, photodynamic therapy using this conjugate resulted in a significant slowdown of tumor growth—up to 70% compared to controls—and a reduction in metastatic volume. exp-oncology.com.ua The native, non-conjugated Hematoporphyrin showed no significant antitumor effect under the same conditions. exp-oncology.com.ua

Peptides that target specific cellular receptors are also valuable targeting vectors. Bombesin (B8815690) (BBN) and its derivatives are known to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate cancer. acs.org Porphyrins have been conjugated to BBN-derived peptides to facilitate targeted delivery to GRPR-expressing tumors. acs.org More broadly, chemical methods are being developed for the efficient and selective conjugation of various molecules, including porphyrins, to cysteine-containing peptides and proteins, offering a versatile platform for creating targeted therapeutic agents. nih.gov

Integration into Microneedle Systems for Topical Applications

The integration of photosensitizers into microneedle systems represents a significant advancement for topical applications, aiming to overcome the barrier of the stratum corneum for more efficient delivery. Research has demonstrated the potential of using 3D-printing technology, specifically stereolithography (SLA), to create microneedle systems for the delivery of Protoporphyrin IX disodium salt (PPIX), a closely related and often studied porphyrin.

In one such study, pyramid-shaped microneedles were fabricated and subsequently coated with hydrogel formulations containing 0.1% PPIX. Various hydrogel bases were evaluated, including sodium alginate, xanthan, and poloxamer. The poloxamer-based hydrogel was identified as the best performing formulation for coating the microneedles.

These coated microneedles were subjected to release studies using Franz diffusion cells over a four-hour period. The release profile showed an initial increase, which then stabilized, indicating a controlled release of the photosensitizer. The total amount of PPIX released after the four-hour test was found to be 0.2569 ± 0.0683 mg/cm². This research highlights the feasibility of developing 3D-printed microneedle arrays as effective carriers for the topical delivery of photosensitizing agents like PPIX.

Table 1: Microneedle System Coating and Release Findings

Parameter Details Finding
Microneedle Fabrication Stereolithography (SLA) 3D-Printing Production of pyramid-shaped microneedles
Photosensitizer 0.1% Protoporphyrin IX disodium salt (PPIX) Incorporated into various hydrogel formulations
Optimal Hydrogel Base Poloxamer-based hydrogel Selected for best coating performance
Release Study Duration 4 hours Conducted in Franz diffusion cells

| Cumulative Release | Amount of PPIX released per unit area | 0.2569 ± 0.0683 mg/cm² |

Encapsulation in Nanoparticles

Encapsulation of photosensitizers like Hematoporphyrin IX disodium salt within nanoparticles is a widely explored strategy to enhance their therapeutic potential by improving solubility, stability, and targeted delivery. This approach can also reduce side effects associated with free photosensitizers.

One area of investigation involves the encapsulation of Hematoporphyrin derivative (HpD) into stabilized polymeric nanomicelles. In a specific study, Pluronic P-105 was used to construct the micelles. Dynamic Light Scattering (DLS) analysis was employed to determine the size of these nanoparticles. The results showed a distinct increase in micelle size following the encapsulation of the drug, confirming successful loading. The stability of the drug-loaded micelles was assessed over a one-month period, demonstrating that the formulation retained over 80% of the encapsulated drug. Such nanoformulations are being investigated to enhance drug release and uptake at specific target sites, leveraging the physical properties of the micelles. researchgate.net The encapsulation within nanocarriers can also protect the photosensitizer from photodegradation. mdpi.com

Table 2: Characteristics of Hematoporphyrin-Encapsulated Nanomicelles

Characteristic Measurement
Micelle Material Pluronic P-105
Size (Before Encapsulation) 14 nm
Size (After Encapsulation) 23.5 nm

| Stability (1 Month) | >80% of drug retained |

Development of Novel Therapeutic and Diagnostic Approaches

Photoinsecticidal Properties and Pest Control Research

Hematoporphyrin IX has been identified as a potent photoinsecticidal agent, leveraging its photosensitizing properties for pest control applications. When insects ingest Hematoporphyrin and are subsequently exposed to light, it induces a photodynamic effect that leads to mortality.

Research has focused on the efficacy of Hematoporphyrin IX against significant agricultural pests, such as the Mediterranean fruit fly (Ceratitis capitata) and the olive fly (Bactrocera oleae). researchgate.net In laboratory studies, these flies were fed a bait containing micromolar concentrations of Hematoporphyrin. Upon ingestion, the compound was observed to accumulate primarily in the midgut, Malpighian tubes, and adipose tissue. researchgate.net

Subsequent exposure to light that mimics the solar spectrum resulted in a significant decrease in fly survival. researchgate.net The mortality rate was dependent on several factors: the concentration of Hematoporphyrin in the bait, the intensity of the light (fluence rate), and the total light dose. For instance, with a Hematoporphyrin concentration of 8 µmol/mL in the bait, 100% mortality was achieved within one hour of light exposure. researchgate.net These findings suggest that Hematoporphyrin-based baits could be a viable strategy for targeted pest control. researchgate.netresearchgate.net

Table 3: Photoinsecticidal Activity of Hematoporphyrin IX against Pest Flies

Parameter Ceratitis capitata (Mediterranean Fruit Fly) Bactrocera oleae (Olive Fly)
HP Concentration in Bait 8 µmol/mL 8 µmol/mL
Light Fluence for 100% Mortality 1220 µE s⁻¹ m⁻² 2080 µE s⁻¹ m⁻²
Time to 100% Mortality 1 hour 1 hour

| Relative Photosensitivity | Higher | Lower (attributed to less bait ingestion) |

Applications in Sonodynamic Therapy (SDT)

Sonodynamic therapy (SDT) is an emerging therapeutic modality that utilizes the synergistic action of a non-toxic sensitizing agent, low-intensity ultrasound, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS). Protoporphyrin IX disodium salt (PPIX) has been extensively studied as a sonosensitizer in preclinical cancer research.

The fundamental principle of SDT is that the sonosensitizer, in the absence of ultrasound, is inert. However, upon activation by ultrasound waves in an oxygenated environment, it can induce cell death. Studies on sarcoma 180 solid tumors in mice have shown that the combination of PPIX and ultrasound exposure leads to a significant reduction in tumor volume and an increase in average survival time compared to ultrasound treatment alone. nih.gov PPIX by itself showed no significant antitumor effect. nih.gov

The mechanism of cell damage involves a sonochemical process. Transmission electron microscope observations of tumor cells treated with PPIX-mediated SDT revealed significant ultrastructural changes, including the destruction of the cell membrane, swelling of mitochondria, and condensation of chromatin, which are indicative of induced cell death. nih.gov Research on isolated sarcoma 180 cells further confirmed that ultrasound in the presence of PPIX enhances the rate of cell damage, a process that can be inhibited by the singlet oxygen scavenger, histidine. mdpi.com

Design of Novel Anti-bacterial Reagents

Porphyrins, including Hematoporphyrin IX and Protoporphyrin IX, are being actively investigated in the design of novel anti-bacterial agents, primarily for use in antimicrobial photodynamic therapy (aPDT). This approach utilizes a photosensitizer that, upon activation by light of a specific wavelength, generates ROS that are highly toxic to microorganisms. nih.gov This mechanism is effective against a broad spectrum of bacteria, including antibiotic-resistant strains. nih.gov

The design of new anti-bacterial strategies often focuses on enhancing the efficacy and delivery of the porphyrin photosensitizer. Key challenges include the poor water solubility and aggregation tendency of compounds like Protoporphyrin IX, which can limit their photodynamic activity. nih.gov To overcome this, researchers are developing novel formulations. One approach involves combining Protoporphyrin IX with alkylated EDTA derivatives, which have been shown to improve its dispersion in aqueous solutions and increase bacterial membrane permeability, thereby promoting the accumulation of the photosensitizer within the bacteria. nih.gov

Another advanced design involves the encapsulation of Protoporphyrin IX into nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA). mdpi.com This strategy not only improves solubility but also protects the photosensitizer from degradation, reduces its cytotoxicity to mammalian cells, and allows for a more controlled release, preserving its antimicrobial action upon light irradiation. mdpi.com These formulation strategies are crucial in developing more effective porphyrin-based reagents to combat bacterial infections. fao.org

Advanced Characterization and Computational Methodologies for Hematoporphyrin Ix Disodium Salt

Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for elucidating the molecular behavior of Hematoporphyrin (B191378) IX disodium (B8443419) salt, providing insights into its stability, aggregation, and interactions with its environment. These methods are crucial for understanding its mechanism of action in various applications.

UV/Visible Spectroscopy for Solution Stability and Aggregation State

UV/Visible absorption spectroscopy is a fundamental technique for characterizing porphyrins like Hematoporphyrin IX disodium salt. The electronic absorption spectra of porphyrins are distinguished by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. nih.gov The position and shape of these bands are highly sensitive to the molecule's environment, including solvent polarity, pH, and aggregation state.

In aqueous solutions, the aggregation behavior of porphyrins is significantly influenced by pH and ionic strength. For instance, studies on the structurally similar Protoporphyrin IX have shown that it exists as a monomer in the pH range of 0-3, forms higher aggregates between pH 3 and 7, and is present as a dimer at a pH greater than 8. unipi.it In its monomeric form, Hematoporphyrin IX typically exhibits a sharp Soret band around 400 nm. However, upon aggregation, this band can broaden, split, or shift. For example, in aggregated states, the Soret band of Protoporphyrin IX has been observed to split into two bands, which is indicative of π-π stacking and hydrophobic interactions between the porphyrin molecules. nih.govunipi.it

The stability of Hematoporphyrin IX in solution can also be monitored using UV/Vis spectroscopy. Changes in the absorption spectrum over time can indicate degradation or transformation of the molecule. The formation of a complex with serum albumins, for instance, has been shown to extend the stability of the hematoporphyrin spectrum. termedia.pltermedia.pl

Table 1: Characteristic UV/Visible Absorption Bands of Porphyrins (Protoporphyrin IX as an example) in Different Solvents and Aggregation States.

Solvent/ConditionSoret Band (nm)Q Bands (nm)Aggregation StateReference
Toluene~406Multiple weak bandsMonomeric nih.gov
Aqueous (pH > 8)--Dimer unipi.it
Aqueous (pH 3-7)Split/Broad-Higher Aggregates unipi.it
Glycerol/WaterSplit into two bands-Aggregated nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metalloporphyrins that contain a paramagnetic metal ion. researchgate.netoxfordsciencetrove.com This method is highly specific to species with unpaired electrons, such as transition metal complexes. ethz.chnih.gov EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center within the porphyrin macrocycle. researchgate.net

When Hematoporphyrin IX disodium salt chelates a paramagnetic metal ion, the resulting complex can be analyzed by EPR. The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands coordinated to the metal. For example, the EPR spectrum of an Fe(III) porphyrin complex can exhibit a characteristic signal that confirms the presence and electronic state of the iron center. researchgate.net This technique is crucial for understanding the structure and reactivity of metallo-hematoporphyrin complexes, which are relevant in various catalytic and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Porphyrins and Metalloporphyrins

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative tool for the structural elucidation of porphyrins and their metal complexes in solution. nih.gov A key feature in the ¹H NMR spectra of porphyrins is the large dispersion of chemical shifts, which spans a range of more than 15 ppm. scribd.com This wide range is a direct consequence of the aromatic nature of the porphyrin macrocycle, which induces a significant ring current effect. nih.govmdpi.com

Table 2: Typical ¹H NMR Chemical Shift Ranges for Porphyrins.

Proton TypeTypical Chemical Shift (ppm)Magnetic EffectReference
Meso-protons8.0 - 10.0Deshielded (Ring Current) nih.gov
Inner NH-protons-2.0 - -4.0Shielded (Ring Current) nih.gov

Fluorescence Spectroscopy and Lifetime Imaging for Cellular Localization and Photodegradation

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of Hematoporphyrin IX disodium salt. Porphyrins are known for their characteristic fluorescence emission, which can be used to study their concentration, aggregation state, and interaction with biological systems. The fluorescence spectrum of hematoporphyrin typically shows two main emission bands. scilit.com The intensity and position of these bands are influenced by environmental factors such as pH and solvent polarity. nih.gov

Photodegradation, or photobleaching, of photosensitizers like Hematoporphyrin IX is a critical aspect of their application in photodynamic therapy. This process, which involves the photo-oxidation of the porphyrin, can be monitored by observing the decrease in fluorescence intensity over time upon illumination. researchgate.netnih.gov The formation of photoproducts can sometimes be identified by the appearance of new fluorescence bands at different wavelengths. researchgate.net

Fluorescence Lifetime Imaging (FLIM) is an advanced technique that provides spatial information about the decay of fluorescence. By measuring the fluorescence lifetime at each point in an image, FLIM can be used to map the local environment of the photosensitizer within cells and tissues, offering insights into its cellular localization and interaction with different organelles.

Microscopic and Imaging Techniques for Cellular and Tissue Analysis

Microscopy and imaging techniques are vital for visualizing the distribution of Hematoporphyrin IX disodium salt within biological samples, from single cells to tissues.

Confocal Laser Scanning Microscopy (CLSM) for Intracellular Distribution

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of fluorescently labeled samples. frontiersin.org Due to the inherent fluorescence of Hematoporphyrin IX disodium salt, CLSM is an ideal method for determining its subcellular localization without the need for external fluorescent labels. researchgate.net

Studies using CLSM have shown that porphyrins can accumulate in various cellular compartments. For instance, research on the related Protoporphyrin IX disodium salt has demonstrated its localization in the mitochondria of tumor cells. nih.gov By co-localizing the fluorescence of the porphyrin with specific organelle markers, CLSM can precisely map its distribution within the cell, which is crucial for understanding its mechanism of action in photodynamic therapy and other applications.

Multiphoton Tomography for Deep Tissue Imaging

Multiphoton tomography, particularly utilizing two-photon excitation (TPE), is a powerful technique for high-resolution, deep-tissue imaging. Unlike single-photon confocal microscopy, TPE uses a nonlinear optical process where a fluorophore, such as Hematoporphyrin IX, simultaneously absorbs two lower-energy photons to reach an excited state. This approach offers significant advantages for deep tissue imaging, including reduced light scattering at the longer excitation wavelengths (typically in the near-infrared range), deeper penetration into tissues, and localized excitation at the focal point, which minimizes out-of-focus fluorescence and photodamage. sibran.rubridgewater.edu

The effectiveness of a molecule for two-photon imaging is quantified by its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units. A higher GM value indicates a greater probability of two-photon absorption. For Hematoporphyrin IX, the two-photon absorption cross-sections have been determined at an excitation wavelength of 800 nm for its different chemical forms. tudelft.nl These values are critical for optimizing imaging parameters and predicting the signal-to-noise ratio in deep tissue studies. The ability to excite Hematoporphyrin IX with near-infrared light makes it a viable candidate for multiphoton tomography applications aimed at visualizing its distribution and interaction within deep biological tissues. sibran.rutudelft.nl

Table 1: Two-Photon Absorption Cross-Sections of Hematoporphyrin IX and its Derivatives at 800 nm

Compound Form Two-Photon Absorption Cross-Section (σ₂) in GM
Di-cation 15 ± 2
Free-base 12 ± 2
Metallated (Zinc) 18 ± 3

Data sourced from a study by Casey et al. tudelft.nl

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of cells and tissues at high resolution, providing detailed insights into structural changes induced by external agents. In the context of Hematoporphyrin IX disodium salt, particularly when used in photodynamic therapy (PDT), SEM can reveal the dramatic morphological alterations that occur in cells following photosensitization and light activation.

Following HPD-PDT, a treatment modality that utilizes hematoporphyrin derivatives, cells have been observed to undergo significant morphological changes indicative of apoptosis (programmed cell death). These changes include chromatin condensation and the formation of hyperchromatic nuclei. nih.gov At a subcellular level, one of the earliest and most prominent effects observed is damage to the mitochondria. researchgate.net This is consistent with the known localization of certain porphyrins within these organelles. The extent and timeline of these morphological damages can vary between different cell types, with neoplastic cells often showing a greater susceptibility and earlier onset of damage compared to normal cells. researchgate.net

Table 2: Morphological Changes in Cells Post-Treatment with Hematoporphyrin Derivatives

Cellular Component Observed Morphological Change Time of Onset
Nucleus Chromatin condensation, hyperchromatic nuclei Varies with cell type and dose
Mitochondria Structural damage Immediately to 30 minutes post-PDT
Overall Cell Reduced cell density, signs of apoptosis Increases with concentration

Findings are based on studies of hematoporphyrin derivative-mediated photodynamic therapy. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Aggregation Tendency

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of materials at the nanoscale, making it an ideal tool for studying the aggregation behavior of molecules like Hematoporphyrin IX disodium salt. Porphyrins, in general, have a strong tendency to self-assemble and form aggregates in solution, a process driven by π-π stacking interactions and other intermolecular forces. itnonline.com The morphology and size of these aggregates can be influenced by factors such as solvent composition, concentration, and the specific substituents on the porphyrin ring. nih.gov

AFM studies on various porphyrin derivatives have revealed the formation of diverse nanostructures, including two-dimensional islands, globular structures, and fibrillar aggregates. nih.gov For instance, the aggregation of certain porphyrins in a "good-bad" solvent mixture can lead to the formation of well-defined supramolecular assemblies. nih.gov The resulting morphology, whether it be J-aggregates (side-by-side arrangement) or H-aggregates (face-to-face arrangement), can be directly visualized with AFM. itnonline.com This capability allows for the investigation of how the chemical environment influences the aggregation tendency of Hematoporphyrin IX disodium salt, providing insights into its behavior in different biological and formulation contexts.

Table 3: Observed Aggregate Morphologies in Porphyrin Systems via AFM

Porphyrin System Solvent/Condition Observed Aggregate Morphology
Zinc Porphyrin Derivative Methylcyclohexane/THF Two-dimensional islands (2 nm height)
C₃ Discotic Porphyrin Varied Solvents Globular structures of different sizes
Asymmetric Porphyrins Not specified Fractal properties at long-range scaling

Data from studies on various porphyrin derivatives. itnonline.comnih.gov

Magnetic Resonance Imaging (MRI) for Tissue Response Evaluation (T1 and T2 Relaxation Times)

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that can provide detailed anatomical and physiological information. The contrast in MRI images is largely determined by the T1 and T2 relaxation times of water protons in tissues. T1 (spin-lattice) and T2 (spin-spin) relaxation are the processes by which protons return to their equilibrium state after being excited by a radiofrequency pulse. jsac.or.jp These relaxation times are inherent properties of a tissue and are influenced by the local molecular environment. rsc.org

Certain paramagnetic substances, known as contrast agents, can alter the T1 and T2 relaxation times of nearby water protons, thereby enhancing the contrast in MRI images. Metalloporphyrins, which can chelate paramagnetic metal ions, have been investigated as potential MRI contrast agents. For instance, Manganese (III) hematoporphyrin (MnHP) has been shown to increase the signal intensity in T1-weighted images of the liver in animal models. nih.gov This suggests that the presence of a hematoporphyrin derivative can alter the T1 relaxation time of the tissue where it accumulates. The effectiveness of a T1 contrast agent is measured by its relaxivity (r1), which is the change in the relaxation rate (1/T1) per unit concentration of the agent. Manganese(III) porphyrin oligomers have demonstrated high longitudinal relaxivity (r1), making them promising for high-field clinical applications. nih.gov Therefore, by measuring changes in T1 and T2 relaxation times, MRI can be used to evaluate the tissue response to and biodistribution of Hematoporphyrin IX disodium salt, particularly if it is complexed with a suitable paramagnetic ion.

Table 4: T1 and T2 Relaxation Times in Biological Tissues at 1.5T

Tissue Approximate T1 (ms) Approximate T2 (ms)
Fat 250-300 60-80
Liver 500-700 40-50
Muscle 800-1000 40-50
White Matter 700-900 90-100
Gray Matter 900-1100 100-110

Approximate values for hydrogen nuclei in various biological tissues. rsc.org

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used in the pharmaceutical industry to assess the purity of compounds and to detect and quantify any impurities or degradation products. For Hematoporphyrin IX disodium salt, HPLC is an essential tool for quality control.

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of porphyrins. researchgate.net In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by varying the ratio of methanol (B129727) or acetonitrile (B52724) to a buffered aqueous solution), is often employed to achieve optimal separation of porphyrins with different polarities. nih.govresearchgate.net This method can effectively separate Hematoporphyrin IX from its precursors, isomers, and potential hydrolysis products. Fluorimetric or UV-Vis spectrophotometric detection is typically used, taking advantage of the strong absorbance of porphyrins in the Soret band region (around 400 nm). nih.govresearchgate.net

Table 5: General Parameters for RP-HPLC Analysis of Porphyrins

Parameter Description
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient of methanol/ammonium acetate (B1210297) buffer or acetonitrile/water
Detection Fluorimetric or UV-Vis (Soret band, ~400 nm)
Application Purity assessment, separation of isomers, quantification of hydrolysis products

Based on common HPLC methods for porphyrin analysis. nih.govresearchgate.netresearchgate.net

Gel Chromatography for Association Behavior

Gel chromatography, also known as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. wikipedia.orgnih.gov This technique is particularly useful for studying the association and aggregation behavior of macromolecules. A column is packed with a porous gel material, and as the sample passes through, smaller molecules can enter the pores, resulting in a longer elution path and a later elution time. Larger molecules or aggregates are excluded from the pores and elute more quickly. wikipedia.org

Gel exclusion chromatography has been successfully applied to the analysis and purification of hematoporphyrin and its derivatives. nih.gov By calibrating the column with standards of known molecular weight, the apparent molecular weight of the eluting species can be estimated. This allows for the characterization of the oligomeric state of Hematoporphyrin IX disodium salt in different solution conditions. For instance, it can be used to distinguish between monomers, dimers, and higher-order aggregates. researchgate.net This information is crucial for understanding how formulation conditions might affect the aggregation state of the compound, which in turn can influence its photophysical and biological properties.

Table 6: Principles of Gel Chromatography for Association Behavior

Molecular Size Interaction with Porous Gel Elution Time Inferred Association State
Large (Aggregates) Excluded from pores Shorter Higher-order association
Intermediate Partial entry into pores Intermediate Dimer/Oligomer
Small (Monomers) Full entry into pores Longer Monomeric state

Based on the principles of size-exclusion chromatography. wikipedia.orgnih.gov

Computational Chemistry and Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for providing a detailed understanding of the physicochemical properties and biological interactions of complex molecules like Hematoporphyrin IX disodium salt. These in silico methodologies offer insights that are often complementary to experimental data, allowing for the exploration of molecular behavior at an atomic level of detail.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and molecular orbitals of molecules. DFT calculations provide valuable information on the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

Theoretical studies on hematoporphyrin and its derivatives have been performed to understand their electronic properties. researchgate.net Full geometry optimizations are often carried out using specific functionals and basis sets, such as the PBEPBE functional and 6-31G(d) basis set, which have shown good agreement with X-ray crystal data for porphyrins. researchgate.net The calculation of DFT global chemical reactivity descriptors is significant in conceptual DFT, as these values can be used to comprehend the relationships between the structure, stability, and reactivity of a molecule. mdpi.com These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial parameter in determining the molecule's electronic properties and reactivity. For porphyrins, the HOMO and LUMO are typically π-orbitals distributed over the macrocycle. The electron distribution of metalloporphyrin complexes, for instance, occurs around the porphyrin core, indicating that the interaction between a metal ion and the porphyrin takes place in this region. mdpi.com Generally, the main character of the HOMO in a metalloporphyrin complex originates from the d orbital of the metal ion, while the LUMO is primarily derived from the p orbital of the porphyrin, suggesting a charge transfer from the metal to the porphyrin. mdpi.com

Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their electronic absorption spectra. researchgate.netmdpi.com TD-DFT calculations can predict the energies of electronic transitions, such as the characteristic Q-bands and Soret band of porphyrins. researchgate.netmdpi.com Theoretical calculations of the excited states of porphyrinoids are performed with Time-Dependent Density Functional Theory or with higher-level ab initio methods. mdpi.com The choice of functional and the inclusion of a solvent are two parameters that most influence the results of TD-DFT calculations for porphyrinoids. mdpi.com

Calculated Parameters for Porphyrin Derivatives from DFT Studies
ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and the energy of the lowest-energy electronic transition.
Electronic Chemical PotentialA measure of the escaping tendency of an electron from a molecule.Related to the stability and reactivity of the molecule. atlantis-press.com
Chemical HardnessA measure of the resistance to a change in electron distribution.Relates to the stability of the molecule. atlantis-press.com
ElectrophilicityA measure of the ability of a molecule to accept electrons.Predicts the reactivity of the molecule as an electrophile. atlantis-press.com

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the interactions between molecules like Hematoporphyrin IX disodium salt and biological membranes, providing insights into their uptake, transport, and localization within the membrane.

Understanding the interactions between porphyrins and cell membranes is crucial for rationalizing the uptake of photosensitizers and their passive transport through these membranes. nih.gov A study utilizing 200 ns atomic-scale MD simulations investigated the properties of hematoporphyrin in the presence of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer, which serves as a model for protein-free cell membranes. nih.gov These simulations allowed for the estimation of the position, orientation, and dynamics of hematoporphyrin molecules inside the membrane. nih.gov

The simulations revealed that the dianionic form of hematoporphyrin (Hp(2-)), which corresponds to the disodium salt form in an aqueous environment, has a lower affinity for entering the membrane compared to its neutral form. nih.gov When in the aqueous phase, the dianions were found to form stable dimers with a well-defined geometry. nih.gov Within the membrane, the hematoporphyrin molecules were found to reside in the phospholipid headgroup area, near the carbonyl groups of the POPC acyl chains. nih.gov The orientation of the molecules was dependent on the protonation state of the two propionic acid groups. nih.gov

Key Findings from MD Simulations of Hematoporphyrin with a POPC Bilayer
FindingDescription
Membrane AffinityThe dianionic form (Hp(2-)) has a lower affinity for entering the membrane than the neutral form. nih.gov
LocalizationHematoporphyrin molecules reside in the phospholipid headgroup area, near the carbonyl groups of the acyl chains. nih.gov
OrientationThe orientation of the molecules within the membrane is dependent on the protonation state of the propionic groups. nih.gov
DimerizationIn the aqueous phase, the dianions form stable dimers with a specific geometry. nih.gov

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in the early stages of drug discovery and development to identify potential liabilities and guide the design of molecules with more favorable properties.

Computational studies can be used to predict the ADMET properties of porphyrins and their derivatives. nih.gov Various parameters can be assessed, including intestinal absorption, oral bioavailability, and interaction with transporters like P-glycoprotein. nih.gov For instance, a study on unsymmetrical porphyrins predicted that while they may have intestinal absorption, their oral bioavailability could be low. nih.gov Furthermore, their potential to be substrates or inhibitors of P-glycoprotein was also evaluated. nih.gov

Assessing the pharmacological properties of lead candidates is a crucial step in drug development. mdpi.com An ideal compound should be effective and have little to no toxicity. mdpi.com Web-based platforms such as SwissADME and admetSAR can be utilized to predict a range of ADMET properties, including water solubility, gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate status, cytochrome P450 inhibition, skin penetration, and potential for AMES toxicity and carcinogenicity. mdpi.com

Commonly Predicted ADMET Properties for Porphyrin Derivatives
PropertyDescriptionImportance
Intestinal AbsorptionPrediction of whether a compound will be absorbed from the gastrointestinal tract. nih.govCrucial for orally administered drugs.
Oral BioavailabilityThe fraction of an administered dose that reaches the systemic circulation. nih.govA key determinant of a drug's efficacy.
P-glycoprotein Substrate/InhibitorPrediction of whether a compound is transported by or inhibits the P-glycoprotein efflux pump. nih.govAffects drug distribution and can lead to drug-drug interactions.
Blood-Brain Barrier PermeantPrediction of whether a compound can cross the blood-brain barrier. mdpi.comImportant for drugs targeting the central nervous system.
Cytochrome P450 InhibitorPrediction of whether a compound inhibits key drug-metabolizing enzymes. mdpi.comA major cause of drug-drug interactions.
AMES ToxicityPrediction of the mutagenic potential of a compound. mdpi.comAn early indicator of potential carcinogenicity.
CarcinogenicityPrediction of the potential of a compound to cause cancer. mdpi.comA critical safety endpoint.

Modeling of Spectroscopic Features and Reactivity Trends

Computational modeling plays a significant role in the interpretation and prediction of spectroscopic features and reactivity trends of molecules like Hematoporphyrin IX disodium salt. These models provide a theoretical framework for understanding experimental observations and can guide the design of new molecules with desired properties.

DFT calculations can also be used to predict reactivity trends by analyzing various molecular properties. The HOMO and LUMO energies, as well as the HOMO-LUMO gap, provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. mdpi.com Furthermore, DFT global chemical reactivity descriptors, such as electronic chemical potential, chemical hardness, and electrophilicity, can be calculated to predict the stability and reactivity of porphyrin complexes. mdpi.comatlantis-press.com For instance, a study on the interaction of cationic porphyrins with metal ions used these descriptors to predict the relative stability of the resulting metalloporphyrin complexes. atlantis-press.com

Analysis of Atomic Charges and Charge Transfer

The distribution of atomic charges within a molecule and the potential for charge transfer are fundamental aspects of its chemical reactivity and intermolecular interactions. Computational methods provide a means to quantify these properties and understand their implications.

Various computational methods are available for calculating atomic charges, including Mulliken population analysis, Natural Population Analysis (NPA), and methods based on fitting the electrostatic potential, such as Merz-Kollman. researchgate.netpku.edu.cn The choice of method can influence the resulting charge values, and it is important to select a method that is appropriate for the system and property of interest. researchgate.net The analysis of atomic charges can reveal the polarization of chemical bonds and the location of electron-rich and electron-deficient regions within a molecule.

Charge transfer is a key process in many chemical and biological phenomena. In the context of porphyrins, charge transfer can occur between the porphyrin macrocycle and a coordinated metal ion, or between the porphyrin and an interacting molecule. mdpi.com The nature of the HOMO and LUMO can provide a qualitative picture of charge transfer upon electronic excitation. For example, if the HOMO is localized on one part of a molecular system and the LUMO on another, excitation can lead to a charge transfer state. rsc.org In metalloporphyrins, the interaction between the metal d-orbitals and the porphyrin π-orbitals can lead to metal-to-ligand or ligand-to-metal charge transfer transitions. mdpi.com The investigation of charge transfer processes is crucial for understanding the photophysical properties of photosensitizers and the mechanisms of their interactions with biological targets. aps.org

Q & A

Q. How is Protoporphyrin IX disodium salt synthesized and characterized in laboratory settings?

Protoporphyrin IX disodium salt is typically synthesized via porphyrin ring chelation and purified using column chromatography. Characterization involves:

  • UV-Vis spectroscopy to confirm absorption peaks (e.g., Soret band at ~400 nm and Q-bands at 500–630 nm) .
  • HPLC analysis (≥90% purity) to validate chemical integrity, with mobile phases optimized for porphyrin separation .
  • Mass spectrometry (MS) for molecular weight confirmation (606.62 g/mol) and structural validation .

Q. What are the recommended protocols for safe handling and storage of Protoporphyrin IX disodium salt?

  • Handling: Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of dust .
  • Storage: Keep in airtight, light-protected containers at –20°C to prevent photodegradation. Desiccate to avoid hygroscopic degradation .
  • Waste disposal: Segregate chemical waste and consult certified biohazard disposal services .

Q. How do researchers determine the purity and concentration of Protoporphyrin IX disodium salt solutions?

  • Purity: Quantify via HPLC with a C18 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid). Compare retention times to certified standards .
  • Concentration: Use Beer-Lambert law with molar extinction coefficients (ε = 1.58 × 10⁵ M⁻¹cm⁻¹ at 408 nm in PBS) for UV-Vis spectrophotometry .

Q. What is the standard method for preparing stock solutions for in vitro studies?

Dissolve Protoporphyrin IX disodium salt in PBS (pH 7.4) with 1% Triton X-100 to prevent aggregation. For a 1 mM solution:

  • Dissolve 60.6 mg in 100 mL PBS + 1 mL Triton X-100. Vortex thoroughly and filter-sterilize (0.22 µm) .

Advanced Research Questions

Q. How should researchers design experiments using Protoporphyrin IX disodium salt in photodynamic therapy (PDT) studies?

  • Light parameters: Optimize light dose (J/cm²) and wavelength (e.g., 630 nm for activation) using calibrated light sources. Validate with actinometry .
  • Cell culture models: Pre-incubate cells with 1–10 µM Protoporphyrin IX for 4–24 hours, depending on uptake kinetics. Include dark controls to isolate phototoxicity .
  • Outcome metrics: Measure ROS generation (e.g., DCFH-DA assay) and apoptosis (Annexin V/PI staining) post-PDT .

Q. How can contradictions in fluorescence intensity data across studies be resolved?

  • Methodological variables: Standardize solvent systems (e.g., Triton X-100 vs. DMSO) and pH, which affect porphyrin aggregation and fluorescence .
  • Instrument calibration: Normalize fluorometer settings (excitation/emission slit widths, detector gain) between labs .
  • Control experiments: Include internal standards (e.g., fluorescein) to correct for instrument variability .

Q. What are the optimal parameters for light activation in PDT applications?

  • Dose-response testing: Titrate light doses (10–100 J/cm²) and Protoporphyrin IX concentrations (0.1–10 µM) to establish LD50 values for target cells .
  • Oxygen dependence: Monitor dissolved oxygen levels during irradiation, as hypoxia reduces singlet oxygen yield .
  • Wavelength selection: Use monochromatic LEDs or filters to match Protoporphyrin IX’s Q-band absorption (500–630 nm) .

Q. How can spectroscopic methods analyze Protoporphyrin IX interactions with biological membranes?

  • Fluorescence quenching: Titrate lipid vesicles (e.g., DPPC) into Protoporphyrin IX solutions and measure Stern-Volmer quenching constants .
  • Circular dichroism (CD): Detect conformational changes in membrane-bound porphyrins .
  • Confocal microscopy: Localize Protoporphyrin IX in lipid bilayers using time-resolved fluorescence imaging .

Data Analysis and Reporting Guidelines

  • Statistical validation: Use ANOVA or t-tests for dose-response comparisons, with p < 0.05 as significance threshold .
  • Reproducibility: Report detailed protocols for solution preparation, light dosimetry, and instrument settings .
  • Ethical compliance: For in vivo studies, adhere to institutional guidelines for animal/human subject protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.